1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Overview
Description
1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H10BrNO. It is a versatile compound used in various chemical reactions and research applications. This compound is characterized by the presence of a bromine atom, a cyano group, and a ketone functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutan-2-one in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-Bromo-1-cyano-3,3-dimethylbutan-2-one is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions. The ketone functional group can undergo oxidation and reduction, making the compound highly versatile in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Lacks the cyano group, making it less versatile in certain reactions.
1-Cyano-3,3-dimethylbutan-2-one: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
3,3-Dimethylbutan-2-one: Lacks both the bromine and cyano groups, significantly reducing its reactivity and application scope.
Uniqueness: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one stands out due to the presence of both bromine and cyano groups, offering a unique combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-4,4-dimethyl-3-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSORMNCXDSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468991 | |
Record name | Bromo-pivaloylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89563-44-0 | |
Record name | Bromo-pivaloylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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